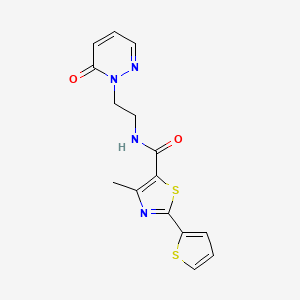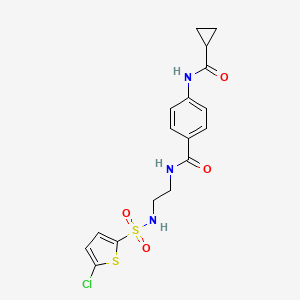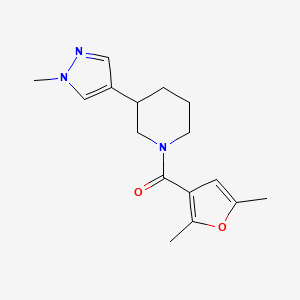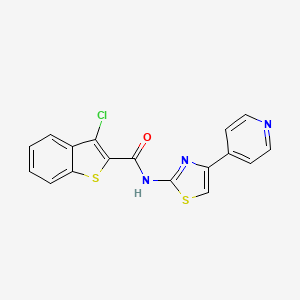![molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9](/img/structure/B2923205.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole derivative with the appropriate primary amine . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound that can serve as a key intermediate in the synthesis of various chemical entities. Its structural motif, combining a pyrazole ring with a methoxybenzaldehyde moiety, makes it a versatile precursor in organic synthesis. For instance, compounds with similar structures have been used in the synthesis of herbicides, highlighting the potential utility of such intermediates in developing agrochemicals. The process often involves oxidation and hydrolysis steps to achieve the desired functionalization (Zhou Yu, 2002).
Catalysis and Material Science
In material science, compounds featuring benzaldehyde and pyrazole components have been investigated for their potential in catalysis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands, derived from similar aldehyde structures, have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulation of such complexes in zeolites has been explored to enhance their catalytic activity and stability, offering insights into the design of heterogeneous catalysts for various chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Pharmaceutical and Biomedical Applications
While the specific compound this compound might not have direct references in pharmaceutical research, structurally similar compounds have been studied for their biological activities. For instance, Schiff bases derived from benzaldehydes and their metal complexes have been evaluated for antibacterial properties, suggesting potential applications in developing new antimicrobial agents. These studies indicate that modifying the chemical structure, such as through the introduction of a pyrazole group or metal complexation, can significantly impact biological activity, warranting further investigation into related compounds (Z. Chohan, A. Scozzafava, C. Supuran, 2003).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly impact the activity and stability of chemical compounds .
Safety and Hazards
While specific safety and hazard information for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is not available, it’s generally recommended to avoid long-term or frequent contact with similar compounds, avoid inhaling their dust or solution, and seek medical help if contact with skin or eyes occurs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORRNAWEHMGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)
![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)







![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)


